2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
説明
The compound 2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is a fused heterocyclic system combining pyrido[1,2-a]pyrimidin-4-one and thieno[2,3-d]pyrimidin-4-one scaffolds. Its structure features a 7-methyl group on the pyrido ring and a 4-ethylpiperazine-1-carbonyl substituent at position 2. This substitution introduces a polar, nitrogen-rich side chain, which may enhance solubility and biological interactions compared to simpler derivatives.
特性
IUPAC Name |
5-(4-ethylpiperazine-1-carbonyl)-12-methyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-3-20-6-8-21(9-7-20)18(24)14-10-13-16(25-14)19-15-5-4-12(2)11-22(15)17(13)23/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBQUISXVMYJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC3=C(S2)N=C4C=CC(=CN4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one (CAS: 1021260-70-7) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula: C18H20N4O2S
- Molar Mass: 356.44 g/mol
- Density: 1.41 g/cm³ (Predicted)
- Boiling Point: 578.3 °C (Predicted)
- pKa: 7.12 (Predicted)
Antitumor Activity
Research indicates that compounds similar to 2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one exhibit significant antitumor activity. For instance, derivatives of pyrido-thieno-pyrimidines have shown effectiveness against various cancer cell lines due to their ability to inhibit key pathways involved in tumor growth.
Case Study:
In a study evaluating the cytotoxic effects of various pyrido-thieno-pyrimidine derivatives, it was found that certain analogs exhibited IC50 values in the low micromolar range against breast cancer cell lines MCF-7 and MDA-MB-231. The mechanism of action was linked to the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages.
Research Findings:
In vitro studies have shown that derivatives can significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the piperazine ring and thienopyrimidine core can lead to variations in potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Alkyl group on piperazine | Increased solubility and bioavailability |
| Substitution on thienopyrimidine | Enhanced antitumor efficacy |
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics, with moderate metabolic stability. Studies indicate that these compounds can achieve therapeutic concentrations in plasma following oral administration.
類似化合物との比較
Structural Modifications and Physical Properties
The compound’s structural analogs primarily differ in substituents at positions 2 and 3 of the fused pyrimidinone core. Key comparisons include:
Key Observations :
- Polarity and Solubility: The target compound’s 4-ethylpiperazine-1-carbonyl group likely improves aqueous solubility compared to arylideneamino derivatives (e.g., 4a–d) .
- Thermal Stability : Chlorinated analogs (e.g., 4b) exhibit higher melting points due to stronger intermolecular forces, whereas the target compound’s flexible side chain may lower its melting point.
- Synthetic Complexity: The ethylpiperazine substituent requires coupling reagents (e.g., carbodiimides) for introduction, contrasting with the condensation-based synthesis of arylideneamino derivatives .
Pharmacological and Functional Differences
- Antitumor Activity : Compounds like 24 () and hydrazinyl derivatives () show antitumor activity, likely via kinase inhibition or DNA intercalation. The ethylpiperazine group in the target compound may enhance interactions with ATP-binding pockets in kinases .
- Membrane Interaction: Thieno[2,3-d]pyrimidin-4-ones with lipophilic substituents (e.g., 4b) exhibit stronger membrane partitioning, as shown in calorimetric studies () . The target compound’s polar side chain may reduce nonspecific membrane binding, favoring target-specific activity.
- CNS Potential: Piperazine derivatives often exhibit CNS activity; however, the fused thieno-pyrido core may restrict blood-brain barrier penetration compared to simpler piperazine-pyrimidinones () .
Electronic and Steric Effects
- Steric Hindrance : The ethylpiperazine-1-carbonyl group introduces steric bulk, possibly limiting access to flat binding sites targeted by planar analogs (e.g., 4a) .
準備方法
Carboxylic Acid Activation
The core structure is functionalized at position 2 with a carboxylic acid group through hydrolysis of a nitrile or ester precursor. For example, treatment of 2-cyano-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one with concentrated sulfuric acid at 60°C for 4 hours yields the corresponding carboxylic acid. Alternatively, ester hydrolysis using sodium hydroxide in ethanol/water (1:1) at reflux provides the acid in 85–90% yield.
Acylation with 4-Ethylpiperazine
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-ethylpiperazine in anhydrous dichloromethane. This step, conducted at 0–5°C to minimize side reactions, typically achieves 70–80% yield after purification via column chromatography. An optimized protocol from recent literature employs N,N'-carbonyldiimidazole (CDI) as a coupling agent, enabling acylation under milder conditions (room temperature, 12 hours) with comparable efficiency.
Alternative Pathway: Direct Nucleophilic Substitution
A streamlined approach involves substituting a chloro substituent at position 2 with 4-ethylpiperazine-1-carboxamide. This method, inspired by quinazoline derivatization strategies, begins with 2-chloro-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one. Reaction with 4-ethylpiperazine in n-butanol under microwave irradiation (180°C, 1 hour) affords the target compound in 60–65% yield. The use of N,N-diisopropylethylamine as a base mitigates HCl byproduct formation, enhancing reaction efficiency.
Structural Characterization and Analytical Validation
Critical to confirming the structure of 2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one are spectroscopic and chromatographic analyses:
- ¹H NMR : Distinct signals include a singlet for the C7-methyl group (δ 2.35–2.45 ppm) and multiplet resonances for the piperazine protons (δ 2.50–3.10 ppm).
- IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ confirm the carbonyl group, while absorptions near 1250 cm⁻¹ verify the thieno-pyrimidine ring.
- Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 413 [M+H]⁺, with fragmentation patterns consistent with the loss of the piperazine moiety (m/z 285).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Thiourea Cyclization | 65–75 | 8–12 hours | High regioselectivity | Lengthy purification steps |
| Microwave-Assisted | 80–90 | 10–30 minutes | Rapid synthesis, high yields | Specialized equipment required |
| Direct Substitution | 60–65 | 1 hour | Fewer steps, scalability | Lower yield compared to acylation |
Q & A
Q. What are the key synthetic strategies and optimization parameters for preparing this compound?
Answer: The synthesis involves multi-step reactions with critical optimization parameters:
- Stepwise functionalization : Piperazine and thiazolidinone moieties are introduced sequentially via nucleophilic substitution and condensation reactions.
- Reaction conditions : Temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., triethylamine for deprotonation) significantly influence yield .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are used to isolate the compound ≥95% purity .
- Characterization : Confirm structure using H/C NMR (peaks at δ 2.4–3.1 ppm for piperazine protons) and high-resolution mass spectrometry (HRMS) .
Q. How is the compound structurally characterized to confirm its identity?
Answer: Key techniques include:
- Spectroscopy :
- NMR : H NMR identifies protons on the pyrido-thieno-pyrimidinone core (δ 7.2–8.5 ppm) and ethylpiperazine side chain (δ 2.4–3.1 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and thione (C=S, ~120 ppm) groups .
- IR : Peaks at 1650–1700 cm (C=O stretch) and 1150–1250 cm (C=S stretch) .
- Mass spectrometry : HRMS matches the molecular ion [M+H] to the theoretical mass (e.g., m/z 471.6) .
Q. What methodologies ensure purity and stability during storage?
Answer:
- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; ≥98% purity required for biological assays .
- Stability : Store at –20°C under inert gas (argon) to prevent oxidation of the thione group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Answer:
- Substituent variation : Modify the ethyl group on piperazine (e.g., replace with cyclopropyl or phenyl) to enhance receptor binding. Test analogs in antimicrobial assays (MIC against S. aureus) .
- Thiazolidinone ring substitution : Introduce electron-withdrawing groups (e.g., –NO) at position 3 of the thiazolidinone to improve anticancer potency (IC in MCF-7 cells) .
- Data analysis : Use multivariate regression to correlate logP values (2.5–4.0) with cytotoxicity .
Q. What experimental approaches elucidate the compound’s mechanism of anticancer action?
Answer:
- In vitro assays :
- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify apoptosis induction in HeLa cells .
- Target engagement : Competitive binding assays with H-labeled ATP to assess kinase inhibition (e.g., EGFR or CDK2) .
- Pathway analysis : RNA-seq to identify downregulation of PI3K/AKT/mTOR pathways after 24-hour treatment .
Q. How can contradictory data in biological activity studies be resolved?
Answer:
- Replicate conditions : Standardize cell lines (e.g., ATCC-certified HeLa), serum concentration (10% FBS), and incubation time (48 hours) .
- Control variables : Test batch-to-batch variability in compound purity (HPLC) and solvent effects (DMSO vs. PBS) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC values across studies (p < 0.05) .
Q. What methodologies assess pharmacokinetic properties for drug development?
Answer:
- ADME profiling :
- Solubility : Shake-flask method in PBS (pH 7.4); logP measured via octanol/water partitioning .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- In vivo models : Administer 10 mg/kg (IV) in Sprague-Dawley rats; plasma half-life calculated using non-compartmental analysis .
Q. How is the compound’s environmental impact evaluated in ecotoxicology studies?
Answer:
- Degradation analysis : Use LC-MS to monitor hydrolysis (pH 4–9 buffers) and photolysis (UV light, 254 nm) over 30 days .
- Bioaccumulation : Measure bioconcentration factors (BCF) in Daphnia magna exposed to 0.1–10 mg/L for 48 hours .
- Toxicity assays : EC determination in algal growth inhibition tests (Chlorella vulgaris) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
